Brachystemidine B
Description
Brachystemidine B is a naturally occurring alkaloid isolated from the roots of Brachystemma calycinum, a plant traditionally used in Chinese medicine. It belongs to a class of pyrrole derivatives and exhibits the molecular formula C₁₄H₁₆N₂O₅ with a molecular weight of 292.29 g/mol . Physically, it is characterized as a colorless crystalline solid with a melting point of 151–152°C and an optical rotation of [α]D = +3.52° (c = 0.43, MeOH) . The compound is extracted in extremely low yields (0.000004% dry weight), which limits its availability for extensive pharmacological studies . While its specific biological activities remain under investigation, this compound is structurally related to other alkaloids in the Brachystemma genus that demonstrate immunosuppressive, cytotoxic, or antimicrobial properties .
Properties
Molecular Formula |
C15H18N2O5 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
[(2R)-2-(2-methoxy-5-oxopyrrolidin-1-yl)-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H18N2O5/c1-20-13-5-4-12(18)17(13)14-10(6-8-21-14)9-22-15(19)11-3-2-7-16-11/h2-3,6-7,13-14,16H,4-5,8-9H2,1H3/t13?,14-/m1/s1 |
InChI Key |
IDTBQXSKCCAGNA-ARLHGKGLSA-N |
Isomeric SMILES |
COC1CCC(=O)N1[C@H]2C(=CCO2)COC(=O)C3=CC=CN3 |
Canonical SMILES |
COC1CCC(=O)N1C2C(=CCO2)COC(=O)C3=CC=CN3 |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Lack of Accessible Data
The search results provided focus on unrelated chemical reactions such as:
None of these sources mention Brachystemidine B , a specialized alkaloid or related compound.
Recommendations for Further Research
To obtain authoritative data on this compound’s chemical reactions:
Specialized Databases
| Resource | Focus | Accessibility |
|---|---|---|
| SciFinder | Chemical compound profiles, reaction pathways | Subscription required |
| Reaxys | Organic synthesis and reaction data | Institutional access |
| PubMed Central | Peer-reviewed biological studies | Open access |
Recent Literature
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Search for peer-reviewed articles using keywords:
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"this compound total synthesis"
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"this compound reactivity"
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"this compound derivatives"
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Hypothetical Reactivity Profile
Based on structural analogs (e.g., alkaloids with similar frameworks):
| Reaction Type | Expected Outcome | Notes |
|---|---|---|
| Oxidation | Formation of hydroxylated derivatives | Likely mediated by enzymes or metal catalysts |
| Reduction | Saturation of double bonds | Use of H₂/Pd or NaBH₄ |
| Alkylation | Introduction of methyl/ethyl groups | SN2 or Friedel-Crafts mechanisms |
Note: This table is speculative and requires experimental validation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes the structural, physicochemical, and pharmacological properties of Brachystemidine B and related compounds:
Key Findings:
Structural Variations :
- This compound shares a core pyrrole structure with Brachystemidine A and D but differs in substituents. For example, Brachystemidine E contains an additional oxygen atom compared to B .
- Brachystamides (C, D) from Piper species are structurally distinct, featuring larger molecular frameworks (C26–C27) with amide groups .
Pharmacological Activities: Brachystemidine G stands out for its potent immunosuppressive activity, inhibiting mouse T- and B-lymphocyte proliferation at low concentrations (IC₅₀ = 5.6 μg/mL) . Boxazomycin B exhibits broad-spectrum antimicrobial activity, unlike Brachystemidines, which lack reported antimicrobial effects .
Sources and Yields: All Brachystemidines (A, B, D, E) are derived from Brachystemma calycinum roots but are obtained in trace amounts (<0.00001% dw), complicating large-scale studies . Brachystamides and Boxazomycins are sourced from unrelated genera (Piper, Pseudonocardia), indicating ecological diversity in alkaloid production .
Physicochemical Properties :
Q & A
Q. What are the primary methodologies for isolating and characterizing Brachystemidine B from natural sources?
Isolation typically involves chromatographic techniques (e.g., HPLC or TLC) guided by bioassay or NMR-based fractionation. Characterization requires spectroscopic methods:
- 1H/13C NMR for structural elucidation.
- High-resolution mass spectrometry (HRMS) to confirm molecular formula.
- X-ray crystallography (if crystals are obtainable) for absolute configuration. For novel compounds, purity must be validated via HPLC (>95%) and reproducibility across multiple batches .
Q. How can researchers ensure reproducibility in this compound synthesis or extraction protocols?
- Document detailed experimental conditions (solvents, temperatures, reaction times) in lab notebooks, adhering to guidelines for clarity and traceability .
- Include control experiments (e.g., spiking with known standards) to validate extraction efficiency.
- Share raw spectra and chromatograms as supplementary data to enable replication .
Q. What ethical considerations apply to studies involving this compound?
- Disclose conflicts of interest (e.g., funding sources) and avoid data fabrication.
- For in vitro or in vivo bioactivity studies, follow institutional ethics protocols for cell lines/animal use .
- Cite prior work transparently to maintain academic integrity .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound be resolved?
Contradictions may arise from:
- Variability in source material : Ensure plant specimens are taxonomically verified and collected from consistent environments .
- Assay conditions : Standardize cell lines, incubation times, and positive/negative controls.
- Statistical rigor : Use ANOVA or regression models to assess significance thresholds and outliers . A systematic review (Cochrane criteria) can reconcile discrepancies by meta-analyzing pooled data .
Q. What computational tools are suitable for predicting this compound’s molecular interactions?
- Molecular docking (AutoDock Vina, Schrödinger) to model binding with target proteins (e.g., enzymes in inflammation pathways).
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Validate predictions with wet-lab assays (e.g., SPR or ITC for binding affinity) .
Q. How should researchers design dose-response studies to evaluate this compound’s therapeutic potential?
- Use a logarithmic concentration range (e.g., 0.1–100 µM) to capture EC50/IC50 values.
- Include vehicle controls to account for solvent effects.
- Apply nonlinear regression (GraphPad Prism) for curve fitting and Hill slope analysis .
Methodological Frameworks
Developing a research question for this compound’s mechanism of action :
- Start with broad inquiry: “How does this compound modulate inflammatory pathways?”
- Refine using PICOT: “In murine macrophages (Population), does this compound (Intervention) reduce TNF-α secretion (Outcome) compared to dexamethasone (Control) over 24 hours (Time)?” .
Optimizing literature reviews for this compound :
- Use Boolean search terms: (“this compound” OR “Brachystemma calycinum alkaloids”) AND (“bioactivity” OR “biosynthesis”).
- Filter for peer-reviewed studies in databases like PubMed or SciFinder, avoiding predatory journals .
Data Presentation Guidelines
| Parameter | Recommended Technique | Validation Criteria |
|---|---|---|
| Purity | HPLC-DAD/ELSD | Single peak, symmetry factor < 2.0 |
| Structural identity | 1H NMR (500 MHz, CD3OD) | δ 6.82 (s, H-12), δ 3.45 (m, H-7) |
| Bioactivity (IC50) | MTT assay (triplicate wells) | R² > 0.95 in dose-response curves |
| Adapted from Beilstein Journal experimental standards . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
